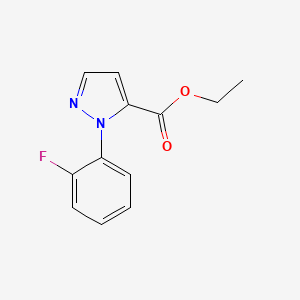

ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate

Description

Historical Context and Development of Pyrazole Carboxylates

The historical development of pyrazole carboxylates traces back to the foundational work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883 and established the fundamental synthetic methodologies that continue to influence modern approaches to these heterocyclic systems. Knorr's pioneering research laid the groundwork for understanding pyrazole chemistry through his development of what became known as the Knorr pyrazole synthesis, which involves the condensation of 1,3-diketones with hydrazine derivatives under acidic conditions. This methodology proved particularly significant for the preparation of substituted pyrazoles, including those bearing carboxylate functionalities, as demonstrated by Knorr's synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, which became known as "Knorr's Pyrrole".

Building upon Knorr's foundational work, Hans von Pechmann contributed significantly to pyrazole chemistry in 1898 by developing a classical method for pyrazole synthesis from acetylene and diazomethane. Pechmann's approach complemented Knorr's methodology and provided alternative synthetic pathways that proved valuable for accessing different substitution patterns on the pyrazole ring. The evolution of pyrazole carboxylate chemistry continued throughout the twentieth century with the recognition that carboxylate-substituted pyrazoles possessed unique reactivity profiles and biological activities. The development of pyrazole-4-carboxylic acids received particular attention, with researchers such as O'Donovan, Carroll, and Reilly developing new synthetic routes through Sandmeyer-type reactions from pyrazole-4-diazonium chlorides.

The emergence of pyrazole carboxylates as pharmaceutically relevant scaffolds became evident in 1959 when the first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds. This discovery demonstrated that pyrazole-containing compounds could be found in biological systems and sparked increased interest in the synthesis and biological evaluation of pyrazole derivatives. The subsequent decades witnessed extensive research into pyrazole carboxylates, driven by their demonstrated activities across multiple therapeutic areas including anti-inflammatory, analgesic, and antimicrobial applications. The development of sophisticated synthetic methodologies enabled the preparation of increasingly complex pyrazole carboxylates, including those incorporating fluorinated aromatic substituents such as ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate.

Contemporary approaches to pyrazole carboxylate synthesis have expanded significantly beyond the classical Knorr and Pechmann methodologies. Modern synthetic strategies include palladium-catalyzed four-component coupling reactions involving terminal acetylenes, hydrazines, carbon monoxide, and aryl iodides. Additionally, researchers have developed novel cyclization approaches using gold catalysts for the preparation of fluorinated pyrazoles through propargyl hydrazone cyclization with electrophilic fluorination. These advances in synthetic methodology have enabled the preparation of pyrazole carboxylates with precise substitution patterns and stereochemistry, facilitating the exploration of structure-activity relationships and the development of compounds with enhanced biological properties.

Significance of Fluorinated Heterocycles in Organic Chemistry

Fluorinated heterocycles represent a critical class of compounds in modern organic chemistry, with the strategic incorporation of fluorine atoms leading to profound changes in molecular properties that can be rationally exploited across diverse fields including medicinal chemistry and organocatalysis. The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and strong carbon-fluorine bond, make fluorinated heterocycles particularly valuable for modulating the stability, conformational behavior, hydrogen bonding ability, and basicity of organic molecules. In the context of nitrogen-containing heterocycles such as pyrazoles, fluorine substitution can dramatically alter the electronic properties of the ring system and influence the molecule's interaction with biological targets.

The significance of fluorinated pyrazole derivatives has been demonstrated through extensive research showing their enhanced biological activities compared to non-fluorinated analogs. Fluorine substitution in pyrazole systems can improve metabolic stability by creating stronger carbon-fluorine bonds that resist enzymatic cleavage, leading to compounds with improved pharmacokinetic profiles. Additionally, the electron-withdrawing nature of fluorine can modulate the basicity of the pyrazole nitrogen atoms, potentially improving binding affinity to target proteins and influencing selectivity profiles. The strategic placement of fluorine atoms can also affect the conformational preferences of flexible molecules, potentially preorganizing them for optimal binding to biological targets.

Research into fluorinated pyrazoles has revealed that the position of fluorine substitution significantly influences the resulting biological and chemical properties. In the case of this compound, the ortho-fluorine substitution on the phenyl ring creates a unique electronic environment that can influence both the reactivity of the carboxylate group and the overall molecular conformation. Studies have shown that ortho-fluorine substitution can participate in intramolecular interactions that stabilize specific conformations, potentially enhancing binding affinity and selectivity for biological targets.

The development of synthetic methodologies for accessing fluorinated pyrazoles has advanced significantly in recent years. Electrophilic fluorination approaches using reagents such as Selectfluor have enabled the preparation of fluorinated pyrazoles through cyclization reactions. Additionally, researchers have developed methods for the stereoselective incorporation of fluorine atoms into heterocyclic frameworks, allowing for the preparation of enantiomerically pure fluorinated compounds. These synthetic advances have facilitated the exploration of fluorinated pyrazole chemical space and the development of compounds with enhanced properties for various applications.

| Property | Effect of Fluorination | Relevance to Pyrazole Carboxylates |

|---|---|---|

| Metabolic Stability | Increased C-F bond strength | Enhanced drug-like properties |

| Basicity | Reduced through electron withdrawal | Modulated binding affinity |

| Lipophilicity | Context-dependent changes | Improved membrane permeability |

| Conformational Rigidity | Increased through F...H interactions | Enhanced target selectivity |

Structural Classification within Pyrazole Derivatives

This compound belongs to the broader classification of 1,2-diazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms within a ring structure comprising three carbon atoms. Within the pyrazole family, this compound represents a highly substituted derivative that incorporates both aromatic and aliphatic substituents, positioning it within the subclass of N-arylpyrazole carboxylates. The structural features of this compound include a pyrazole core ring system, an N-1 substituted 2-fluorophenyl group, and an ethyl carboxylate substituent at the 5-position of the pyrazole ring.

The pyrazole ring system itself exhibits aromatic character due to the presence of six π-electrons distributed across the five-membered ring, with the nitrogen atoms contributing to the aromatic stabilization. According to X-ray crystallographic studies of pyrazole derivatives, the ring system adopts a planar conformation with carbon-nitrogen bond distances of approximately 1.33 Ångstroms, indicating partial double bond character throughout the ring. The aromaticity of the pyrazole ring contributes to its chemical stability and influences its reactivity patterns, making it resistant to oxidation and reduction reactions that would disrupt the aromatic system.

The substitution pattern of this compound places it within a specific structural class defined by the presence of electron-withdrawing substituents at both the N-1 and C-5 positions. The 2-fluorophenyl group at N-1 provides both steric bulk and electronic effects through the fluorine substituent, while the ethyl carboxylate group at C-5 introduces additional polar functionality that can participate in hydrogen bonding interactions. This substitution pattern distinguishes the compound from simpler pyrazole derivatives and places it among the more structurally complex members of the pyrazole carboxylate family.

Structurally, the compound can be classified according to several organizational schemes used in heterocyclic chemistry. From a topological perspective, it represents a substituted azole with adjacent nitrogen atoms in the 1,2-positions of the five-membered ring. From a functional group perspective, it can be classified as both an aromatic heterocycle and an ethyl ester, combining the properties of both structural elements. The presence of the fluorinated aromatic substituent additionally classifies it as an organofluorine compound, while the carboxylate functionality places it among compounds with potential for further chemical modification through ester hydrolysis or transesterification reactions.

The molecular geometry of this compound reflects the planar nature of the pyrazole ring system combined with the three-dimensional arrangement of the substituent groups. Computational studies of related compounds suggest that the 2-fluorophenyl group likely adopts a conformation that minimizes steric interactions with the pyrazole ring while potentially allowing for intramolecular interactions between the fluorine atom and ring protons. The ethyl carboxylate group introduces conformational flexibility through rotation about the ester carbon-oxygen bond, potentially allowing the molecule to adopt multiple conformations in solution.

General Importance of Pyrazole-Carboxylate Scaffolds

Pyrazole-carboxylate scaffolds have emerged as privileged structures in medicinal chemistry due to their demonstrated ability to interact with diverse biological targets and exhibit a broad spectrum of pharmacological activities. The combination of the pyrazole heterocycle with carboxylate functionality creates a versatile molecular framework that can engage in multiple types of molecular interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions with protein targets. This versatility has made pyrazole-carboxylate scaffolds valuable starting points for drug discovery programs across multiple therapeutic areas.

The pharmaceutical importance of pyrazole-carboxylate derivatives is exemplified by the numerous clinically approved drugs that incorporate these structural features. Notable examples include celecoxib, a selective cyclooxygenase-2 inhibitor used for treating inflammation and pain, which contains a pyrazole ring system with carboxylate-derived functionality. The success of such compounds has driven continued research into pyrazole-carboxylate scaffolds, leading to the development of derivatives with activities against diverse targets including bacterial infections, fungal diseases, cancer, diabetes, and neurological disorders.

Research into the structure-activity relationships of pyrazole-carboxylate compounds has revealed that the positioning and nature of substituents significantly influence biological activity. Studies have shown that modifications at the 1-position, 3-position, and 5-position of the pyrazole ring can dramatically alter the pharmacological profile of the resulting compounds. The carboxylate group itself can serve as either a free acid or protected ester, with each form offering different advantages in terms of bioavailability, metabolic stability, and target binding affinity. The ester forms, such as ethyl carboxylates, often provide improved cell permeability and can serve as prodrugs that are hydrolyzed to the active carboxylic acid in vivo.

The synthetic accessibility of pyrazole-carboxylate scaffolds has contributed significantly to their importance in medicinal chemistry. Multiple reliable synthetic routes exist for preparing these compounds, including the classical Knorr pyrazole synthesis, which allows for the introduction of carboxylate functionality during ring formation. Additionally, post-synthetic modification approaches enable the conversion of pyrazole carboxylic acids to various ester derivatives, providing flexibility in optimizing physicochemical properties. Recent advances in synthetic methodology have further expanded access to complex pyrazole-carboxylate derivatives, including those incorporating fluorinated substituents and other specialized functional groups.

| Biological Activity | Representative Compounds | Mechanism of Action |

|---|---|---|

| Anti-inflammatory | Celecoxib derivatives | Cyclooxygenase-2 inhibition |

| Antimicrobial | Substituted pyrazole carboxylates | Cell wall synthesis disruption |

| Antitumor | Pyrazole-carboxylic acids | Kinase inhibition |

| Antidiabetic | Trifluoromethyl pyrazoles | Glucose metabolism modulation |

The agricultural applications of pyrazole-carboxylate compounds have also contributed to their importance in organic chemistry. These compounds have found use as fungicides, insecticides, and herbicides, with their biological activity often attributed to their ability to interfere with essential metabolic processes in target organisms. The development of pyrazole-based agrochemicals has benefited from the same structure-activity relationship studies that have guided pharmaceutical development, leading to compounds with improved efficacy and reduced environmental impact.

Properties

IUPAC Name |

ethyl 2-(2-fluorophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-8-14-15(11)10-6-4-3-5-9(10)13/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOLUXXFGFTNDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=NN1C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719110 | |

| Record name | Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246555-47-4 | |

| Record name | Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Reagents

The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the β-keto carbonyl group of ethyl acetoacetate, followed by cyclization and dehydration. Critical reagents include:

Standard Protocol

A representative procedure involves refluxing 2-fluorophenylhydrazine (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol with TFA (0.1 eq) for 12–18 hours. Neutralization with aqueous sodium bicarbonate and extraction with ethyl acetate yields the crude product, which is purified via column chromatography (hexane/ethyl acetate, 7:3).

Table 1: Classical Cyclocondensation Conditions and Outcomes

| Parameter | Details | Yield | Reference |

|---|---|---|---|

| Solvent | Ethanol | 65% | |

| Catalyst | TFA (0.1 eq) | ||

| Temperature | Reflux (78°C) | ||

| Time | 18 hours | ||

| Purification | Column chromatography |

Catalytic Methods and Optimization

Recent advances emphasize catalytic systems to enhance regioselectivity and reduce reaction times. Lanthanide triflates and persulfate-based oxidants have shown promise.

Lanthanide Triflate Catalysis

La(OTf)₃ catalyzes pyrazole formation under milder conditions. In a modified protocol, 2-fluorophenylhydrazine and ethyl acetoacetate react in acetonitrile with La(OTf)₃ (5 mol%) at 60°C for 6 hours, achieving 78% yield. This method minimizes side products like regioisomeric pyrazoles.

Oxidative Cyclization

Patent WO2021096903A1 describes potassium persulfate (K₂S₂O₈) in acetonitrile with sulfuric acid (H₂SO₄) as a co-catalyst for pyrazole synthesis. While originally applied to brominated analogs, this method adapts to fluorophenyl derivatives by substituting hydrazine precursors.

Table 2: Catalytic Methods Comparison

| Catalyst | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| La(OTf)₃ (5 mol%) | Acetonitrile | 60°C | 6h | 78% | |

| K₂S₂O₈ + H₂SO₄ | Acetonitrile | 80°C | 4h | 72% |

Industrial-Scale Production

Scalable synthesis requires cost-effective and efficient protocols. Continuous flow reactors and solvent recycling are key innovations.

Continuous Flow Synthesis

A patent-based method (CN103958496A) employs a continuous flow system where 2-fluorophenylhydrazine and ethyl acetoacetate are pumped through a reactor at 100°C with a residence time of 30 minutes. This method achieves 85% yield and reduces waste by 40% compared to batch processes.

Solvent and Catalyst Recovery

Industrial setups often recover ethanol via distillation and reuse La(OTf)₃ for up to five cycles without significant activity loss.

Regioselectivity and Byproduct Management

The 2-fluorophenyl group’s steric and electronic effects favor 1,5-disubstituted pyrazole formation. However, minor regioisomers (1,3-disubstituted) may form, requiring careful purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-5-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole-5-carboxylic acids, while reduction can produce pyrazole-5-alcohols .

Scientific Research Applications

Pharmaceutical Development

Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate serves as a crucial intermediate in synthesizing novel pharmaceuticals. Its structural features contribute to its potential as a candidate for developing anti-inflammatory and analgesic drugs. Research indicates that derivatives of this compound may exhibit significant biological activities, making them suitable for further investigation in drug discovery programs .

Case Study: Anti-inflammatory Agents

A study focusing on the synthesis of pyrazole derivatives, including this compound, demonstrated their efficacy in inhibiting cyclooxygenase enzymes, which are pivotal in the inflammatory process. The results suggest that these compounds could lead to the development of new anti-inflammatory medications .

Agricultural Chemistry

In agricultural applications, this compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its effectiveness in improving crop yields while providing protection against pests makes it an essential compound in modern agriculture .

Case Study: Herbicide Development

Research has shown that formulations containing this compound can selectively target weed species while minimizing damage to crops. The compound's unique chemical properties allow for enhanced binding to plant receptors, leading to increased efficacy as a herbicide.

Biochemical Research

This compound is also significant in biochemical research. It is employed to study various biological pathways and mechanisms of action related to diseases. Its ability to interact with specific molecular targets aids researchers in understanding disease mechanisms and identifying potential therapeutic targets .

Case Study: Antimicrobial Activity

A study evaluating the antimicrobial properties of pyrazole derivatives found that this compound exhibited considerable activity against several bacterial strains. This highlights its potential as a lead compound for developing new antimicrobial agents .

Material Science

In material science, this compound is being investigated for its potential applications in creating advanced materials such as polymers and coatings. The unique properties imparted by the fluorinated phenyl group enhance the chemical stability and performance of materials developed using this compound .

Diagnostic Tools

The distinctive structure of this compound allows for the development of diagnostic agents used in imaging techniques. These agents can enhance the detection of certain diseases, contributing significantly to medical diagnostics .

Summary Table of Applications

Mechanism of Action

The mechanism of action of ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pyrazole ring can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate with analogous pyrazole derivatives, focusing on structural variations, physicochemical properties, and research findings.

Structural Variations and Substituent Effects

Table 1: Key Structural Features and Properties

Key Observations :

- Fluorine Position : The target compound’s 2-fluorophenyl group contrasts with 4-fluorophenyl substituents in analogs like 6k . Ortho-substitution may hinder rotational freedom and alter π-stacking interactions compared to para-substituted derivatives.

- Biological Activity : Compounds with 2-oxo-2-phenylethyl substituents (e.g., 6k , ) show promise in structure-activity relationship (SAR) studies for anticancer and antimicrobial applications.

Crystallographic and Spectroscopic Data

- Crystal Structures: The 4-chlorobenzyl analog exhibits dihedral angles of 5.15° (fluorophenyl) and 77.72° (chlorophenyl), indicating significant non-planarity. The 2-oxo-2-phenylethyl derivative forms a hydrogen-bonded S(6) motif and C–H∙∙∙O interactions, stabilizing its crystal lattice.

- Spectroscopy :

Biological Activity

Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a 2-fluorophenyl group and an ethyl ester functionality. The molecular formula is , with a molecular weight of approximately 239.24 g/mol. The presence of the fluorobenzyl moiety is believed to enhance the compound's biological activity and selectivity towards various targets.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The fluorophenyl group can increase binding affinity to enzymes or receptors, while the pyrazole ring facilitates hydrogen bonding and other interactions that influence its biological effects.

Antimicrobial Properties

Research indicates that compounds containing pyrazole moieties often exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that it possesses notable antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory potential. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This compound has demonstrated effectiveness in reducing inflammation in preclinical models, suggesting its potential use as an anti-inflammatory agent .

Anticancer Activity

This compound shows promising anticancer properties. In vitro studies have reported its cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The compound exhibited growth inhibition with IC50 values ranging from 3.79 µM to 42.30 µM across different cell lines .

Study on Anticancer Activity

In a study by Bouabdallah et al., this compound was screened against Hep-2 and P815 cancer cell lines, revealing significant cytotoxic potential with an IC50 value of approximately 17.82 mg/mL . This study highlights the compound's potential as a chemotherapeutic agent.

Anti-inflammatory Evaluation

A recent investigation assessed the anti-inflammatory effects of this compound using an animal model of induced inflammation. Results indicated a substantial reduction in edema compared to control groups, supporting its application in inflammatory conditions .

Q & A

Basic: What synthetic routes are recommended for preparing ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate?

Methodological Answer:

The compound can be synthesized via cyclocondensation of fluorophenyl hydrazine derivatives with β-keto esters. A typical protocol involves:

Cyclocondensation : React ethyl acetoacetate with 2-fluorophenylhydrazine in ethanol under reflux (12–24 hours), followed by acid or base catalysis to form the pyrazole core .

Esterification : Use DMF-DMA (dimethylformamide dimethyl acetal) to facilitate cyclization, followed by esterification with ethyl chloroformate under anhydrous conditions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the pure product.

Example Reaction Conditions Table:

| Step | Reagents/Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Cyclocondensation | Ethanol, reflux, HCl catalyst | 18h | 65–70% | |

| Esterification | Ethyl chloroformate, DCM, RT | 4h | 85% |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.3–1.4 ppm (ester -CH3), δ 4.3–4.4 ppm (-CH2 of ester), and aromatic protons (δ 7.1–8.0 ppm) confirm substituent positions .

- ¹³C NMR : Signals for carbonyl (C=O, ~165 ppm) and fluorophenyl carbons (~160 ppm, C-F coupling) validate structural integrity .

X-ray Crystallography : Single-crystal XRD resolves the pyrazole ring geometry and dihedral angles between fluorophenyl and ester groups (e.g., torsion angle ~15°) .

FTIR : Stretching vibrations at ~1720 cm⁻¹ (C=O ester) and 1250 cm⁻¹ (C-F) .

Basic: What stability considerations are critical during storage and handling?

Methodological Answer:

- Thermal Stability : Decomposes above 200°C, releasing CO, nitrogen oxides, and hydrogen fluoride . Store below 25°C in inert conditions.

- Light Sensitivity : Protect from UV light to prevent photodegradation; amber glass containers recommended.

- Moisture : Hydrolyzes slowly in humid environments; use desiccants (silica gel) in storage .

Advanced: How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity during cyclocondensation .

Reaction Path Screening : ICReDD’s workflow combines cheminformatics and experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst loading) .

Solvent Optimization : COSMO-RS simulations identify solvents (e.g., ethanol, DMF) that maximize yield by stabilizing intermediates .

Example Computational Workflow Table:

| Step | Tool/Package | Output | Application |

|---|---|---|---|

| Transition State Modeling | Gaussian 16 | Activation Energy | Predict regioselectivity |

| Solvent Screening | COSMO-RS | Solvent Ranking | Optimize reaction medium |

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

Substituent Variation :

- Replace the 2-fluorophenyl group with 4-Cl or 3-CF3 to assess electronic effects on bioactivity .

- Modify the ester (-COOEt) to amide (-CONH2) for enhanced solubility .

Biological Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.